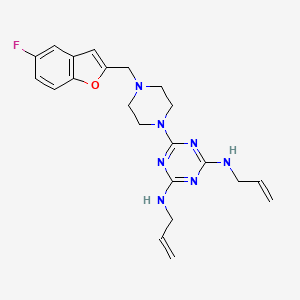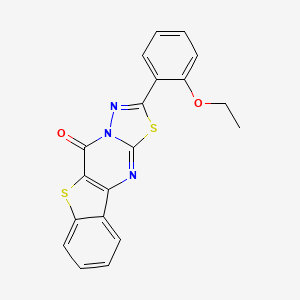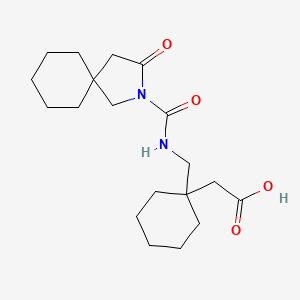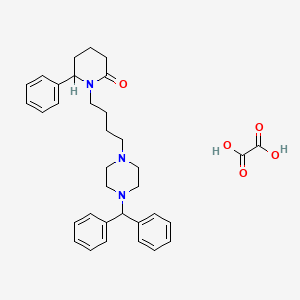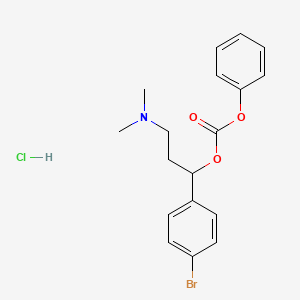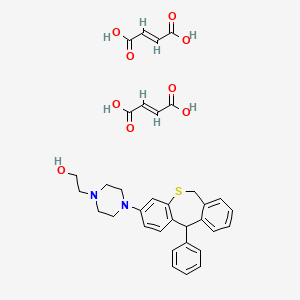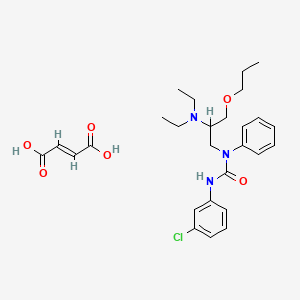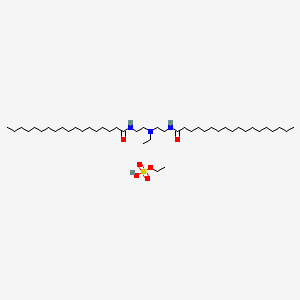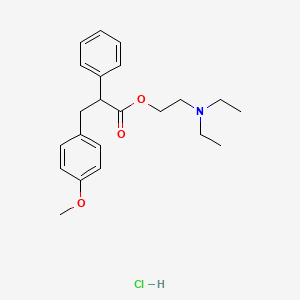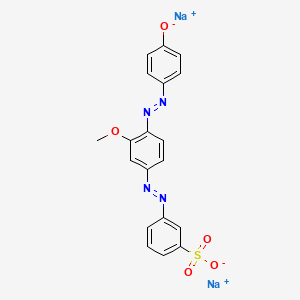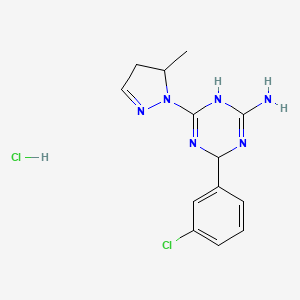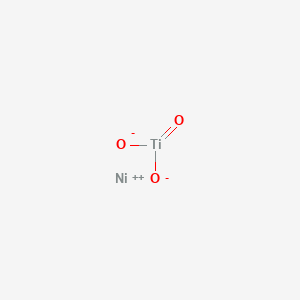
Nickel titanium oxide (NiTiO3)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Nickel titanate, also known as nickel titanium oxide, is an inorganic compound with the chemical formula NiTiO₃. It is a coordination compound between nickel (II), titanium (IV), and oxide ions. This compound appears as a yellow powder and is known for its unique properties, including high UV-vis-NIR reflectance and semiconductivity .
准备方法
Nickel titanate can be synthesized through various methods:
Solid-State Reaction: This method involves heating nickel oxide (NiO) and titanium dioxide (TiO₂) at high temperatures (around 1350°C) for several hours.
Polymeric Precursor Method: This involves the spontaneous combustion of titanium isopropoxide (Ti(OCH(CH₃)₂)₄) with nickel nitrate hexahydrate (Ni(NO₃)₂·6H₂O) and glycine (C₃H₇NO₂) in a molar ratio of 1:1:20 in isopropyl alcohol solution.
Sol-Gel Method: This method combines the sol-gel process with solvothermal treatment to produce nickel titanate nanospheres.
化学反应分析
Nickel titanate undergoes various chemical reactions, including:
Oxidation: Nickel titanate can act as a catalyst for the oxidation of organic compounds, such as toluene.
Reduction: It can be reduced under specific conditions to form different nickel and titanium compounds.
Substitution: Nickel titanate can undergo substitution reactions where nickel or titanium ions are replaced by other metal ions, altering its properties.
Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide and reducing agents like hydrogen gas. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
Nickel titanate has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in various chemical reactions, including the oxidation of organic compounds.
Biology: Nickel titanate’s semiconducting properties make it useful in biosensors and other biological applications.
Medicine: Its photocatalytic properties are being explored for potential use in medical treatments, such as photodynamic therapy.
Industry: Nickel titanate is used in the production of pigments, ceramics, and electronic materials.
作用机制
The mechanism by which nickel titanate exerts its effects is primarily through its semiconducting and photocatalytic properties. When exposed to light, nickel titanate can generate electron-hole pairs, which can then participate in various chemical reactions. This property is particularly useful in photocatalysis, where nickel titanate can degrade pollutants or produce hydrogen through water splitting .
相似化合物的比较
Nickel titanate is unique compared to other similar compounds due to its specific combination of nickel and titanium ions, which gives it distinct properties. Similar compounds include:
Titanium dioxide (TiO₂): Known for its photocatalytic properties, but with a higher band gap compared to nickel titanate.
Nickel oxide (NiO): Used in various catalytic applications but lacks the combined properties of nickel and titanium found in nickel titanate.
Nickel iron titanate (NiFeTiO₃): A perovskite composite with enhanced photocatalytic activity under visible light.
Nickel titanate’s unique combination of properties makes it a valuable material for a wide range of applications in science and industry.
属性
CAS 编号 |
12035-39-1 |
|---|---|
分子式 |
NiO3Ti |
分子量 |
154.559 g/mol |
IUPAC 名称 |
dioxido(oxo)titanium;nickel(2+) |
InChI |
InChI=1S/Ni.3O.Ti/q+2;;2*-1; |
InChI 键 |
DGXKDBWJDQHNCI-UHFFFAOYSA-N |
规范 SMILES |
[O-][Ti](=O)[O-].[Ni+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


